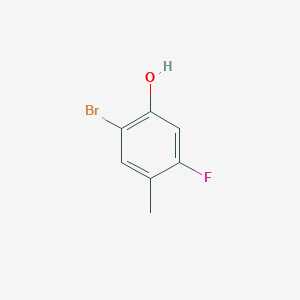
2-Bromo-5-fluoro-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-5-fluoro-4-methylphenol” is a chemical compound with the CAS Number: 1268511-85-8 . It has a molecular weight of 205.03 and is known to exist in a liquid form . It is an aryl fluorinated building block .
Synthesis Analysis
The synthesis of similar compounds, such as 2-Bromo-4-methylphenol, has been achieved through oxidative bromination at low temperatures . The reaction conditions were a temperature of -5 to -10℃, a molar ratio of C_7H_8O:H_2O_2 of 1:0.85, a reaction time of 4 hours, and an agitation rate of 1000 r/min .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6BrFO/c1-4-2-5 (8)7 (10)3-6 (4)9/h2-3,10H,1H3 . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 oxygen atom in the molecule .
Physical And Chemical Properties Analysis
“this compound” is a liquid with a refractive index of n20/D 1.553 (lit.) and a density of 1.717 g/mL at 25 °C (lit.) .
Scientific Research Applications
Computational Studies and Ligand Binding
2-Bromo-5-fluoro-4-methylphenol and its derivatives have been subjects of computational studies to understand their molecular structure and potential as ligands. For example, a derivative, (E)-4-bromo-5-fluoro-2-((4-methoxyphenylimino)methyl)phenol, was investigated for its molecular structure, electrostatic potential, and orbital energies using density functional theory (DFT). This study highlighted the compound's capability to act as a multidentate ligand, potentially forming metal complexes with varied coordination geometries, indicating its utility in synthesizing metal-organic frameworks or coordination compounds with specific electronic or structural properties (Tanak, 2019).
Synthesis and Chemical Properties
The synthesis processes and chemical properties of this compound derivatives have been explored to enhance the understanding of its reactivity and potential applications. For instance, the synthesis of 2-Bromo-4-methylphenol from 4-methylphenol by oxidative bromination showcases its chemical reactivity and the conditions under which it can be obtained with high yield. This knowledge is crucial for its application in organic synthesis and the development of new chemical entities (Ren Qun-xiang, 2004).
Fluorination Techniques
Research into the fluorination of bromophenol derivatives, such as the transformation of 2-bromo-4,5-dimethylphenol with xenon difluoride, reveals advanced methodologies in halogenation reactions. These studies are foundational for the development of novel fluorinated organic compounds, which have widespread applications in pharmaceuticals, agrochemicals, and material science (Koudstaal & Olieman, 2010).
Chemosensor Development
The derivative (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol has been used in the development of fluorescence active Schiff base chemosensors for the selective detection of metal ions like Cu2+ and Zn2+. These sensors exhibit significant fluorescence quenching upon binding with specific ions, demonstrating potential for environmental monitoring, biomedical diagnostics, and the study of intracellular metal ion distributions (Das et al., 2021).
Antioxidant and Biological Activity
Compounds derived from this compound have been investigated for their antioxidant properties. For example, bromophenols isolated from marine algae have demonstrated potent antioxidant activities in cellular assays, suggesting their potential as natural antioxidants for use in pharmaceutical formulations or as dietary supplements (Olsen et al., 2013).
Safety and Hazards
The safety information for “2-Bromo-5-fluoro-4-methylphenol” indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
2-Bromo-5-fluoro-4-methylphenol is an aryl fluorinated building block . It is primarily used in the synthesis of polycyclic 5-HT3 and 5-HT4 antagonists . These antagonists target the 5-HT3 and 5-HT4 receptors, which are serotonin receptors found in the central and peripheral nervous systems .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . In this process, the compound acts as a nucleophile, donating an electron pair to form a new bond with the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) . This reaction results in the formation of new compounds, which can act as antagonists to the 5-HT3 and 5-HT4 receptors .
properties
IUPAC Name |
2-bromo-5-fluoro-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKMFZFNZFYYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-Difluorophenyl)[1,3]dioxolane](/img/structure/B6334701.png)
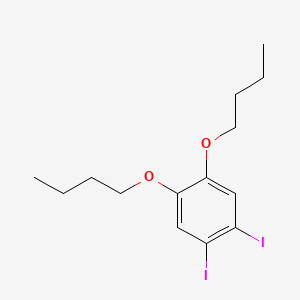



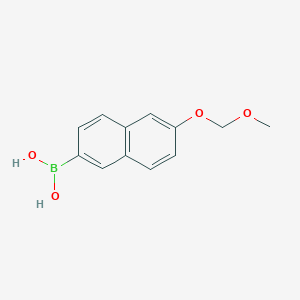
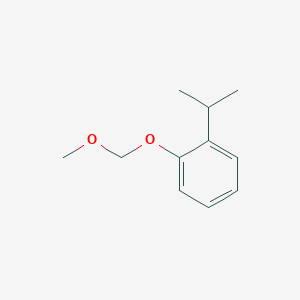


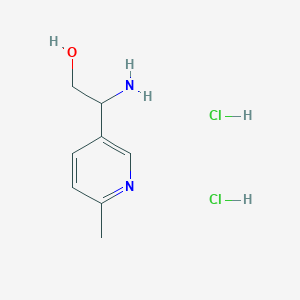
![[2-Chloro-5-(propan-2-yl)phenyl]methanol](/img/structure/B6334778.png)
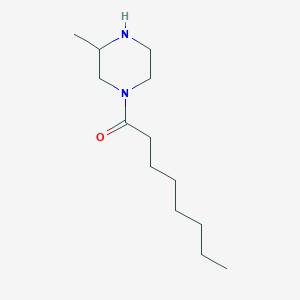
![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6334790.png)